(2-Methylcyclopropyl)methanesulfonyl fluoride
Description
Properties
IUPAC Name |
(2-methylcyclopropyl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQXZFLXHSCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171925-06-5 | |
| Record name | (2-methylcyclopropyl)methanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopropyl)methanesulfonyl fluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for producing sulfonyl fluorides.
Industrial Production Methods: While specific industrial production methods for (2-Methylcyclopropyl)methanesulfonyl fluoride are not widely documented, the general approach involves the use of sulfonyl chlorides and fluorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Scientific Research Applications
Chemistry: In chemistry, (2-Methylcyclopropyl)methanesulfonyl fluoride is used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Biology: The compound is utilized in biological research for its ability to selectively react with specific amino acids in proteins. This property makes it useful in the study of enzyme mechanisms and protein labeling .
Medicine: In medicinal chemistry, (2-Methylcyclopropyl)methanesulfonyl fluoride is explored for its potential as a protease inhibitor. Its ability to form covalent bonds with active site residues in enzymes makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of (2-Methylcyclopropyl)methanesulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with amino acid residues such as serine, threonine, or cysteine in proteins. This interaction can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences between (2-Methylcyclopropyl)methanesulfonyl fluoride and related compounds:
- Cyclopropane Derivatives : The methylcyclopropyl group in the target compound introduces strain and steric hindrance compared to linear alkyl or aryl substituents. For example, (2-2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride (evidence 5) exhibits reduced reactivity in nucleophilic substitutions due to its bulky difluorocyclopropane ring .
- Aromatic vs. Aliphatic Substituents: The cyano group in (2-cyanophenyl)methanesulfonyl chloride (evidence 6) enhances electrophilicity at the sulfur center, whereas aliphatic substituents like methylcyclopropyl may prioritize steric effects over electronic modulation.
Reactivity in SuFEx Chemistry
Sulfonyl fluorides are pivotal in SuFEx reactions, where the fluoride leaving group is displaced by nucleophiles. Key comparisons include:
- Methanesulfonyl Fluoride (MSF) : Demonstrates rapid reaction kinetics with primary amines (e.g., methylamine) due to minimal steric hindrance .
- (2-Methylcyclopropyl)methanesulfonyl Fluoride : The cyclopropane ring likely slows reaction rates by hindering nucleophile access to the sulfur center. Similar steric effects are observed in (2-2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride, which requires harsher conditions for substitution .
- Chloride vs. Fluoride : Sulfonyl chlorides (e.g., evidence 5 and 6) generally exhibit higher reactivity than fluorides but are less stable in aqueous environments, limiting their utility in biological applications .
Biological Activity
(2-Methylcyclopropyl)methanesulfonyl fluoride (MCSF) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of MCSF, focusing on its interactions with biological macromolecules, its mechanism of action, and relevant research findings.
Chemical Structure and Properties
MCSF is characterized by a methanesulfonyl fluoride group attached to a 2-methylcyclopropyl moiety. Its unique cyclopropane ring structure contributes to its reactivity, especially in nucleophilic substitution reactions. The compound's molecular formula is CHFOS, indicating the presence of a sulfonyl fluoride functional group known for significant reactivity with nucleophiles.
MCSF primarily functions as an inhibitor of various enzymes, particularly those involved in neurotransmitter regulation. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition of target enzymes. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine .
Enzyme Inhibition Studies
Research has indicated that MCSF exhibits potent inhibitory activity against AChE. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Animal studies suggest that MCSF may selectively inhibit AChE in the brain more effectively than in peripheral tissues, potentially reducing cognitive deficits associated with age-related memory impairment and other neurological conditions .
Case Studies and Clinical Trials
-
Alzheimer's Disease :
- Phase I Trials : Initial studies focused on the safety profile of MCSF in humans, demonstrating good tolerance at therapeutic doses without significant side effects commonly associated with cholinesterase inhibitors .
- Phase II Trials : Further trials confirmed MCSF's efficacy in reducing symptoms of Alzheimer's dementia, supporting its potential as a treatment option .
- Other Neurological Conditions :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of MCSF compared to related compounds:
| Compound Name | Type | Biological Activity | Notes |
|---|---|---|---|
| (2-Methylcyclopropyl)methanesulfonyl fluoride | Sulfonyl fluoride | Potent AChE inhibitor; potential Alzheimer's treatment | Selective for brain AChE inhibition |
| Methanesulfonyl fluoride | Sulfonamide | AChE inhibitor; toxic effects | Known for high toxicity and lachrymatory effects |
| 1,1-Difluorocyclopropane | Difluorinated cyclopropane | Limited biological activity | Used primarily in synthetic chemistry |
| Cyclopropanecarboxylic acid | Carboxylic acid | Less relevant in enzyme inhibition | Different functional group compared to MCSF |
Safety Profile and Toxicity
Despite its therapeutic potential, MCSF exhibits toxicity similar to other sulfonyl fluorides. It is corrosive and can cause severe skin burns upon contact. The lethal concentration (LCt50) values indicate significant risk upon exposure, necessitating careful handling in laboratory settings . However, repeated low-level exposures have not shown overt systemic toxicity or significant pathology .
Q & A
Basic: What synthetic methodologies are recommended for preparing (2-methylcyclopropyl)methanesulfonyl fluoride?
Answer:
The synthesis typically involves converting a sulfonyl chloride precursor (e.g., (2-methylcyclopropyl)methanesulfonyl chloride) to the corresponding fluoride. A standard approach is reacting the chloride with anhydrous potassium fluoride (KF) or sodium fluoride (NaF) in polar aprotic solvents (e.g., acetonitrile or DMF) under inert conditions at 40–60°C for 12–24 hours. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Confirm fluorination efficiency using NMR or FTIR (characteristic S–F stretch at ~700–750 cm) .
Basic: What safety protocols are essential for handling (2-methylcyclopropyl)methanesulfonyl fluoride?
Answer:
This compound is highly toxic and reactive. Key precautions include:
- Containment: Use fume hoods, sealed reaction vessels, and double-glove systems (nitrile/neoprene).
- Exposure Mitigation: Immediate neutralization of spills with sodium bicarbonate or calcium hydroxide slurry.
- Storage: In amber glass under argon at –20°C to prevent hydrolysis.
Refer to safety data sheets (SDS) for methanesulfonyl fluoride analogs, which highlight acute toxicity (e.g., respiratory and dermal hazards) and recommend emergency protocols .
Advanced: How can the enzyme inhibition kinetics of (2-methylcyclopropyl)methanesulfonyl fluoride be experimentally characterized?
Answer:
Design a time-dependent inhibition assay:
Enzyme Preparation: Purify target enzymes (e.g., serine hydrolases) via affinity chromatography.
Kinetic Analysis: Pre-incubate the enzyme with varying inhibitor concentrations, then measure residual activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
Data Fitting: Apply the Kitz-Wilson method to calculate (inactivation rate) and (binding affinity).
For structural insights, perform X-ray crystallography of the enzyme-inhibitor complex to identify covalent adduct formation at active-site residues (e.g., serine or cysteine) .
Advanced: How can computational modeling predict the reactivity of (2-methylcyclopropyl)methanesulfonyl fluoride with biological targets?
Answer:
Use density functional theory (DFT) to calculate:
- Electrophilicity: Fukui indices at the sulfur atom to assess susceptibility to nucleophilic attack.
- Transition States: Simulate the energy barrier for covalent bond formation with serine hydrolases.
Compare results with experimental kinetic data (e.g., ) to validate predictions. Cross-reference with methanesulfonyl fluoride analogs, which show lower reactivity than organophosphates but higher selectivity .
Basic: What analytical techniques are optimal for characterizing (2-methylcyclopropyl)methanesulfonyl fluoride?
Answer:
- Structural Confirmation:
- NMR: and NMR to verify cyclopropane and sulfonyl groups; NMR for fluoride confirmation.
- LC-MS: High-resolution mass spectrometry (HRMS) in negative ion mode to detect [M–F] fragments.
- Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV (210–230 nm) .
Advanced: How can researchers resolve contradictions in reactivity data between (2-methylcyclopropyl)methanesulfonyl fluoride and other sulfonyl fluorides?
Answer:
- Comparative Studies: Systematically test reactivity under identical conditions (pH, solvent, temperature) using model nucleophiles (e.g., benzyl alcohol or thiols).
- Steric Effects Analysis: Quantify steric hindrance from the 2-methylcyclopropyl group via X-ray crystallography or molecular dynamics simulations.
- Electronic Effects: Measure Hammett σ values to assess electron-withdrawing/donating contributions of substituents .
Advanced: What strategies optimize structure-activity relationships (SAR) for modifying the cyclopropane substituent?
Answer:
- Substituent Variation: Synthesize analogs with different cyclopropane substituents (e.g., 2-ethyl, 2-phenyl) via ring-opening/closing metathesis or Simmons-Smith reactions.
- Activity Profiling: Screen analogs against enzyme panels (e.g., serine proteases, esterases) to correlate substituent size/electronics with inhibition potency.
- Thermodynamic Solubility: Assess logP and aqueous solubility to balance lipophilicity and bioavailability .
Advanced: How do in vitro and in vivo toxicity profiles of (2-methylcyclopropyl)methanesulfonyl fluoride compare?
Answer:
- In Vitro: Use hepatocyte cultures (e.g., HepG2) for cytotoxicity screening (MTT assay) and metabolic stability tests (CYP450 isoforms).
- In Vivo: Administer subacute doses in rodent models (e.g., Sprague-Dawley rats) to monitor organ toxicity (histopathology) and plasma half-life.
Cross-reference with methanesulfonyl fluoride, which shows low bioaccumulation but acute neurotoxicity due to acetylcholinesterase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
